molecular formula C12H10N6O2S B14421629 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione CAS No. 84345-57-3

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14421629
CAS No.: 84345-57-3
M. Wt: 302.31 g/mol
InChI Key: FVFDDKZKPAMZCN-UHFFFAOYSA-N
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Description

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of a tetrazole ring and a pyrimidine dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the tetrazole ring can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atom.

Scientific Research Applications

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The sulfur atom can also participate in coordination with metal ions, affecting the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a tetrazole ring and a pyrimidine dione structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

84345-57-3

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N6O2S/c19-10-8(6-13-11(20)14-10)7-21-12-15-16-17-18(12)9-4-2-1-3-5-9/h1-6H,7H2,(H2,13,14,19,20)

InChI Key

FVFDDKZKPAMZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CNC(=O)NC3=O

Origin of Product

United States

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